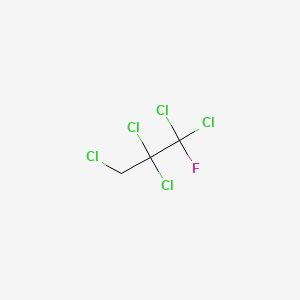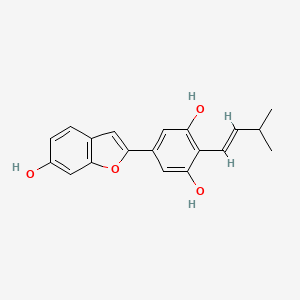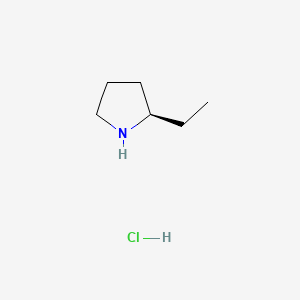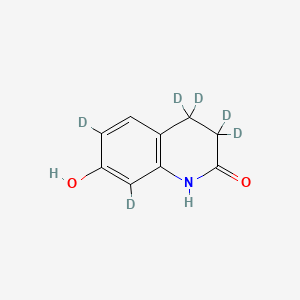
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6
Overview
Description
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one, also known as 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, is a useful organic and pharmaceutical intermediate . It is used in cancer research and is considered an Aripiprazole Impurity A . The molecular formula is C9H9NO2 and the molecular weight is 163.17 .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is represented by the formula C9H9NO2 . This indicates that it contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is a solid at 20 degrees Celsius . It is a pale yellow powder .Scientific Research Applications
Insights into Hydroxyquinoline Derivatives
Medicinal Chemistry Applications : Hydroxyquinoline derivatives, including 8-hydroxyquinoline and its analogs, have attracted significant interest due to their potential in treating various diseases. These compounds exhibit a range of biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. Their metal chelation properties further underline their therapeutic potential in diseases requiring disruption of metal-protein interactions (Gupta, Luxami, & Paul, 2021).
Analytical Chemistry and Sensor Development : The unique properties of hydroxyquinoline derivatives facilitate their use in detecting various metal ions and anions, highlighting their application in developing sensitive and selective sensors for environmental and clinical analyses. The ability to modify these compounds enables the synthesis of novel agents with tailored detection capabilities for specific targets.
Pharmacological Importance : Isoquinoline derivatives, which are closely related to hydroxyquinolines, have shown a wide range of pharmacological activities. These include antimicrobial, antibacterial, antitumor activities, and potential uses in addressing neurodegenerative disorders and metabolic diseases. The structural diversity of these compounds allows for the exploration of new therapeutic agents with optimized efficacy and reduced toxicity (Danao et al., 2021).
Antioxidant Activity : Studies on various hydroxyquinoline derivatives have demonstrated their potent antioxidant capabilities. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression. The antioxidant properties of these compounds can be harnessed to develop neuroprotective drugs (Hieda, 2017).
properties
IUPAC Name |
3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-NICLLADASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

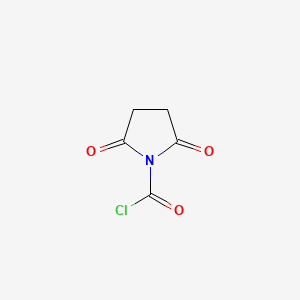
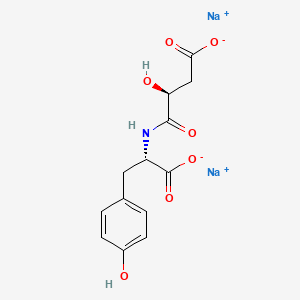
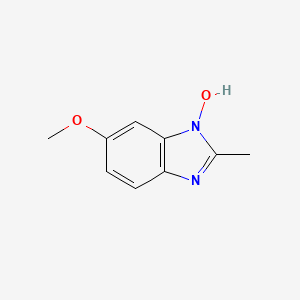
![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)

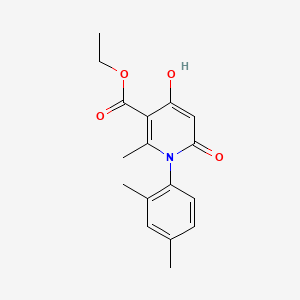
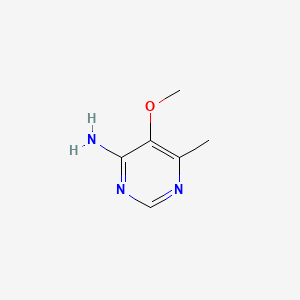
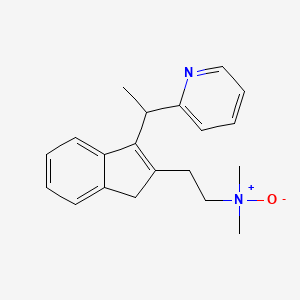
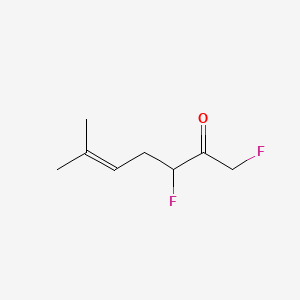
![Fructose, D-, [3H(G)]](/img/structure/B592566.png)
